Maleic acid, dioctadecyl ester
Description
Properties
CAS No. |
7516-70-3 |
|---|---|
Molecular Formula |
C40H76O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
dioctadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+ |
InChI Key |
XHSDDKAGJYJAQM-ULDVOPSXSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Other CAS No. |
7516-70-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dioctadecyl Maleate
Esterification Protocols for Dioctadecyl Maleate (B1232345) Synthesis
The synthesis of dioctadecyl maleate, a diester of maleic acid, is primarily achieved through esterification reactions. These processes involve the reaction of a carboxylic acid or its anhydride (B1165640) with an alcohol. The choice of starting materials, catalysts, and reaction conditions significantly influences the reaction's efficiency and the purity of the final product.
Catalytic Esterification from Maleic Anhydride and Stearyl Alcohol
The direct esterification of maleic anhydride with stearyl alcohol (1-octadecanol) is a common and efficient method for producing dioctadecyl maleate. zbaqchem.combasjsci.edu.iq This reaction is typically catalyzed by an acid catalyst to achieve high conversion rates. zbaqchem.com
The process generally involves heating a mixture of maleic anhydride and stearyl alcohol in the presence of a catalyst. google.comgoogle.com Toluene (B28343) is often used as a solvent to facilitate the reaction and to remove the water formed during the esterification process through azeotropic distillation. google.com The reaction temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates. zbaqchem.com However, excessively high temperatures can also promote the formation of undesirable byproducts. zbaqchem.com
Commonly used catalysts for this esterification include p-toluenesulfonic acid. basjsci.edu.iqgoogle.comgoogle.com The selection of the catalyst can impact the reaction's speed and selectivity. zbaqchem.com For instance, one study detailed the synthesis of dihexadecyl maleate, a related compound, using p-toluenesulfonic acid as the catalyst. google.com Another described the preparation of dioctadecyl maleate using toluenesulfonic acid as a catalyst and xylene as a solvent. google.com
A typical laboratory-scale synthesis might involve dissolving maleic anhydride and stearyl alcohol in toluene, followed by the addition of the acid catalyst. google.com The mixture is then heated, often to reflux, for a specified period to ensure complete reaction. google.com After the reaction, the solvent is removed, and the crude product is purified to obtain dioctadecyl maleate. google.com
Comparative Analysis of Catalytic Systems in Diesterification
The choice of catalyst is a critical factor in the diesterification of maleic anhydride. Various catalytic systems have been investigated to optimize the synthesis of maleic acid diesters, including dioctadecyl maleate. These systems range from homogeneous acid catalysts to heterogeneous solid acid catalysts.
Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can present challenges in terms of separation from the product and potential for corrosion. zbaqchem.comripublication.com
Heterogeneous catalysts, particularly ion-exchange resins, have gained attention as they are non-corrosive, reusable, and easily separated from the reaction mixture. researchgate.net Studies have compared the efficacy of different ion-exchange resins for the esterification of maleic acid with alcohols. For instance, in the esterification of maleic acid with ethanol, catalysts like Indion-170, Amberlyst-15, and Amberlyst-36 were found to be highly effective. researchgate.net The catalytic activity of these resins is attributed to the presence of sulfonic acid groups.
The reaction kinetics can be influenced by the type of catalyst used. For example, a study on the esterification of maleic anhydride with various butanols found that phosphotungstic acid was the most active catalyst among those tested, which also included sulfuric acid, an ion-exchange resin (Dowex 50WX8), and tetrabutyl zirconate. researcher.life The reaction order was found to be dependent on the catalyst, being second order with respect to both the acid and alcohol for most catalysts, but only dependent on the acid concentration with tetrabutyl zirconate. researcher.life
The table below summarizes a comparative study of different catalysts for the esterification of maleic anhydride.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid zbaqchem.com | High activity zbaqchem.com | Difficult to separate, corrosive ripublication.com |
| Heterogeneous Solid Acid Catalysts (Ion-Exchange Resins) | Amberlyst-15, Amberlyst-36, Indion-170 researchgate.net | Easy separation, reusable, non-corrosive researchgate.net | Potential for lower activity compared to homogeneous catalysts |
| Heteropoly Acids | Phosphotungstic acid researcher.life | High activity researcher.life | Cost and stability can be concerns |
| Organometallic Catalysts | Tetrabutyl zirconate researcher.life | Can offer different reaction kinetics researcher.life | Can be slow researcher.life |
Multi-Step Esterification Approaches for Maleic Acid Diesters
The synthesis of maleic acid diesters can also be approached through multi-step procedures, which can offer advantages in terms of control and purity of the final product. A common multi-step approach involves the initial formation of a monoester, which is then subsequently converted to the diester. google.comgoogle.com
One patented method for producing unsaturated dimethyl esters from dicarboxylic anhydrides like maleic anhydride involves a two-step process. google.com
Step 1: Non-catalytic Monoesterification: Maleic anhydride is reacted with a molar excess of methanol (B129727) in the absence of a catalyst to form the monomethyl ester. google.com
Step 2: Catalytic Diesterification: The resulting monomethyl ester is then fed into a multi-tray column reactor where it reacts further with methanol in the presence of an alkylbenzene sulfonic acid catalyst to form the dimethyl ester. google.com A key feature of this process is the countercurrent flow of liquid and vapor, which continuously removes the water formed during the reaction, driving the equilibrium towards the formation of the diester. google.com
Another multi-step synthesis involves the preparation of a maleic acid long-chain fatty alcohol polyethylene (B3416737) glycol monomethyl ether diester. google.com This process also begins with the formation of a monoester:
Maleic anhydride is reacted with an equimolar amount of a long-chain fatty alcohol (like stearyl alcohol) in a solvent such as toluene to produce the maleic acid mono-fatty alcohol ester. google.com
In a separate step, the monoester is then reacted with a polyethylene glycol monomethyl ether in the presence of a catalyst (4-dimethylaminopyridine) and a dehydrating agent (dicyclohexylcarbodiimide) to yield the final diester. google.com
These multi-step approaches allow for the synthesis of unsymmetrical diesters, where the two ester groups are different. This provides a versatile route to a wider range of maleic acid diester derivatives with tailored properties.
Functional Group Interconversions and Derivative Formation
The dioctadecyl maleate molecule possesses reactive sites, primarily the carbon-carbon double bond and the ester functional groups, which allow for a variety of chemical transformations to produce derivatives with different properties and functionalities.
Isomerization to Dioctadecyl Fumarate (B1241708) and Related Compounds
One of the most significant reactions of dioctadecyl maleate is its isomerization to the corresponding trans-isomer, dioctadecyl fumarate. celanese.com This cis-trans isomerization is of considerable interest as fumarates often exhibit different physical and chemical properties compared to their maleate counterparts. testbook.com For instance, high molecular weight poly(alkyl fumarate)s have been prepared through the radical polymerization of alkyl fumarates, which were in turn synthesized from the corresponding maleates. researchgate.net
The isomerization can be catalyzed by various means, including heat, acids, bases, and radical initiators. celanese.comunibas.it
Amine-Catalyzed Isomerization: Amines, such as primary and secondary amines, are known to readily catalyze the isomerization of dialkyl maleates to their corresponding fumarates. unibas.it The mechanism is believed to involve the nucleophilic addition of the amine to the double bond of the maleate, forming a zwitterionic intermediate that can then rotate and eliminate the amine to yield the more stable fumarate isomer. unibas.it
Acid-Catalyzed Isomerization: Acids can also promote the isomerization, often at elevated temperatures. celanese.comgoogle.com
Radical-Catalyzed Isomerization: The isomerization can also proceed via a radical mechanism. researchgate.net For example, a bromine radical can add to the double bond of the maleate, forming a carbon-centered radical that can then undergo rotation and subsequent elimination of the bromine radical to yield the fumarate. researchgate.net
The conversion of maleate esters to fumarate esters is an important industrial process, and various methods have been developed to achieve this transformation efficiently. acs.org
Derivatization to Succinic Acid Analogues via Olefinic Double Bond Reactions
The olefinic double bond in dioctadecyl maleate is susceptible to a variety of addition reactions, leading to the formation of saturated succinic acid analogues. celanese.comchemcess.com These reactions open up pathways to a range of functionalized derivatives.
Hydrogenation: The double bond can be hydrogenated to yield dioctadecyl succinate (B1194679). celanese.comchemcess.com This reaction converts the unsaturated ester into a saturated one, which can alter its physical properties, such as its melting point and oxidative stability.
Addition of Nucleophiles: The double bond can undergo addition reactions with various nucleophiles. testbook.com For example, the addition of amines can lead to the formation of substituted succinate esters. unibas.it
Ene Reaction: Maleic anhydride and its esters can participate in ene reactions with alkenes. researchgate.net This reaction involves the addition of the maleic derivative to an alkene with an allylic hydrogen, resulting in the formation of an alkenyl succinic anhydride or ester derivative. researchgate.net
Diels-Alder Reaction: As a dienophile, the double bond of dioctadecyl maleate can participate in Diels-Alder reactions with conjugated dienes. celanese.comabiosus.org This cycloaddition reaction leads to the formation of cyclohexene (B86901) derivatives, which can be valuable intermediates for further synthesis. abiosus.org For example, maleic anhydride reacts with conjugated triene fatty acid methyl esters in a highly regio- and stereoselective manner. abiosus.org
These derivatization reactions significantly expand the chemical space accessible from dioctadecyl maleate, allowing for the synthesis of a wide array of succinic acid analogues with diverse applications. The hydrogenation of maleic anhydride and its esters can lead to valuable intermediates like succinic anhydride and other derivatives of succinic acid. celanese.comchemcess.comwikipedia.org
Biocatalytic and Enzymatic Synthesis Approaches
The synthesis of esters through biocatalysis, particularly using lipases, has emerged as a green and highly selective alternative to traditional chemical methods. scielo.br This approach is characterized by mild reaction conditions, reduced environmental impact, and high specificity, which can minimize the formation of byproducts. tandfonline.comresearchgate.net For a compound like dioctadecyl maleate, enzymatic esterification would typically involve the reaction between maleic acid (or its anhydride) and octadecanol.
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the most commonly employed enzymes for ester synthesis. scielo.br They are robust enzymes that can function in non-aqueous or low-water environments, which is crucial for shifting the reaction equilibrium towards ester formation rather than hydrolysis. scielo.br Immobilized lipases are particularly favored as they offer enhanced stability and straightforward separation from the reaction mixture, allowing for catalyst recycling and continuous processing.
The enzymatic synthesis of long-chain diesters has been successfully demonstrated for various dicarboxylic acids, providing a model for the synthesis of dioctadecyl maleate. tandfonline.com For instance, the lipase-catalyzed synthesis of diesters of 2-oxoglutaric acid with medium- and long-chain alcohols has been optimized. tandfonline.com In such studies, lipases from Candida antarctica (often immobilized as Novozym 435) and Carica papaya have proven to be highly effective catalysts. tandfonline.com
Key parameters that influence the efficiency of lipase-catalyzed esterification include the choice of enzyme, the molar ratio of reactants, temperature, and the reaction medium (or lack thereof in solvent-free systems). tandfonline.comuni-pannon.hu Solvent-free systems are often preferred for the synthesis of long-chain esters as they increase reactant concentration and simplify downstream processing. The esterification of long-chain fatty acids with starch has also been successfully achieved using lipase (B570770) catalysis in non-aqueous phases, highlighting the versatility of this method for large substrates. sciengine.comspkx.net.cn
For the specific synthesis of dioctadecyl maleate, a plausible biocatalytic route would involve the direct esterification of maleic acid with two equivalents of octadecanol. The reaction would likely be catalyzed by an immobilized lipase, such as Novozym 435, in a solvent-free system at a moderately elevated temperature (e.g., 60-90 °C) to ensure the reactants are in a liquid state and to enhance the reaction rate without deactivating the enzyme. google.com The removal of water, a byproduct of the esterification, is critical to drive the reaction to completion and can be achieved by applying a vacuum or using molecular sieves. While the enzymatic esterification of maleic acid itself with long-chain alcohols is not extensively documented, the principles derived from the synthesis of other long-chain diesters are directly applicable. tandfonline.comresearchgate.net
| Enzyme | Substrates | Product Type | Key Reaction Conditions | Findings | Reference |
|---|---|---|---|---|---|
| Lipase from Candida antarctica | 2-Oxoglutaric acid and various alcohols | Medium- and long-chain diesters | Solvent media, optimized alcohol-to-substrate and enzyme-to-substrate ratios. | Demonstrated the feasibility of synthesizing long-chain diesters using lipase catalysis under mild conditions. | tandfonline.com |
| Lipase (General) | Glycerol and long-chain fatty acids | Mono-, di-, and triglycerides | Low water activity, various solvents or solvent-free. | Lipases effectively catalyze the synthesis of esters from long-chain fatty acids. | scielo.br |
| Novozym 435 | Propionic acid and various alcohols (C3-C8) | Short-chain propionate (B1217596) esters | Supercritical CO₂, varying temperatures. | Enzyme activity is influenced by the chain length of the alcohol. | uni-pannon.hu |
| Immobilized Lipase | Polymers with pendant carboxylic acid groups and alcohols | Polymer esters | Solvent-free, 75-90 °C. | Efficient and selective esterification of pendant acid groups under mild, solventless conditions. | google.com |
Polymerization Chemistry and Mechanistic Studies of Dioctadecyl Maleate
Copolymerization Strategies with Diverse Vinyl Monomers
Dioctadecyl maleate (B1232345) is copolymerized with a variety of vinyl monomers to produce multifunctional polymers with properties suited for specific applications. rsc.orgspecialchem.com These strategies leverage the long alkyl chains of the dioctadecyl maleate to impart characteristics like hydrophobicity or wax interaction, while the comonomers add other functionalities.
A significant area of research involves the terpolymerization of dioctadecyl maleate (DM) with vinyl acetate (B1210297) (V) and styrene (B11656) (S). rsc.orgrsc.orguobasrah.edu.iq These random terpolymers are designed as multifunctional additives, particularly as viscosity-reducing agents for heavy crude oils. rsc.orgresearchgate.net The synthesis is typically carried out via free-radical solution polymerization in toluene (B28343), using AIBN as the initiator and 1-dodecanethiol (B93513) as a chain transfer agent. rsc.orgrsc.org
Dioctadecyl Maleate (DM): The long alkyl chains provide the non-polar segment that can interact with paraffin (B1166041) waxes or asphaltenes in crude oil. rsc.orgresearchgate.net
Styrene (S): The aromatic rings from styrene are thought to play a role in dispersing asphaltene aggregates through π-π interactions. rsc.orgresearchgate.net
Vinyl Acetate (V): This component can modify the polarity and solubility of the polymer. rsc.orguobasrah.edu.iq
Dioctadecyl maleate can be integrated into polymer backbones with acrylic and vinyl monomers to modify their properties. google.com While the homopolymer of dioctadecyl maleate has been found to have little to no effect on the pour point of wax-containing lubricating oils, its copolymers with long-chain alkyl acrylates, such as octadecyl acrylate (B77674), exhibit a powerful pour-depressing action. google.com This synergistic effect highlights the importance of copolymer architecture. These copolymers, which can have molecular weights ranging from about 1,000 to 20,000, not only depress the pour point but can also improve the viscosity-temperature relationship of oils. google.com
The copolymerization is typically conducted in a solvent at temperatures between 60°C and 150°C using a peroxide catalyst. google.com The mole ratio of the acrylate to the maleate ester is a key variable in optimizing the performance of the resulting additive. google.com For example, a copolymer of octadecyl acrylate and didodecyl maleate (a structurally similar dialkyl maleate) at a 1:1.36 mole ratio was shown to improve the viscosity index of an oil. google.com
Although direct examples with vinyl chloride are less detailed, dialkyl maleates like dioctyl maleate are known to be copolymerized with PVC to act as an internal plasticizer, imparting flexibility to the final product. specialchem.com This suggests the potential for dioctadecyl maleate to be used in a similar capacity within vinyl chloride polymer architectures.
Table 3: Effect of Copolymerizing Acrylates with Maleates on Oil Pour Point
Synthesis of Poly(1-hexene-co-maleic anhydride) Grafted with Dioctadecyl Alcohol
The synthesis of polymers incorporating dioctadecyl maleate is effectively achieved through the chemical modification of a pre-formed polymer backbone. A prominent method involves the grafting of dioctadecyl alcohol onto a poly(1-hexene-co-maleic anhydride) copolymer. This process begins with the synthesis of the initial copolymer, poly(1-hexene-co-maleic anhydride), via the addition polymerization of 1-hexene (B165129) and maleic anhydride (B1165640) monomers. basjsci.edu.iqresearchgate.net Typically, a 1:1 molar ratio of the monomers is used in the presence of a free radical initiator, such as benzoyl peroxide. basjsci.edu.iqresearchgate.net
The subsequent grafting step is an esterification reaction where the anhydride rings on the polymer backbone are opened by the hydroxyl group of dioctadecyl alcohol (also known as 1-octadecanol). This reaction is often conducted as a melt process, where the copolymer and the long-chain alcohol are heated together. basjsci.edu.iqresearchgate.net To facilitate the reaction, an acid catalyst like para-toluenesulfonic acid is employed. basjsci.edu.iqresearchgate.net The nucleophilic attack by the alcohol's hydroxyl group on a carbonyl carbon of the anhydride group leads to the formation of a monoester and a carboxylic acid group. This effectively attaches the long C18 dioctadecyl chain as a side group to the polymer backbone. basjsci.edu.iq
The success of the grafting reaction is confirmed through spectroscopic analysis. Fourier Transform Infrared (FTIR) spectroscopy shows the disappearance of the characteristic symmetric and asymmetric stretching bands of the cyclic anhydride (around 1856 cm⁻¹ and 1781 cm⁻¹) and the appearance of a strong band corresponding to the ester carbonyl group (C=O). basjsci.edu.iq Nuclear Magnetic Resonance (NMR) spectroscopy further validates the structure by showing signals corresponding to the protons of the dioctadecyl alkyl chain. basjsci.edu.iq
| Step | Parameter | Description/Value | Reference |
|---|---|---|---|
| Copolymer Synthesis | Monomers | 1-hexene and Maleic Anhydride (1:1 ratio) | researchgate.net |
| Initiator | Benzoyl peroxide (1%) | researchgate.net | |
| Grafting Reaction | Reactants | Poly(1-hexene-co-maleic anhydride) and Dioctadecyl alcohol | basjsci.edu.iq |
| Method | Melt process esterification | basjsci.edu.iqresearchgate.net | |
| Catalyst | para-Toluene sulfonic acid (1%) | basjsci.edu.iqresearchgate.net |
Engineering of Polymeric Structures Incorporating Dioctadecyl Maleate
The incorporation of dioctadecyl maleate into polymer chains is a key strategy for engineering macromolecules with tailored properties. The long alkyl side chains introduce significant changes to the polymer's architecture and intermolecular interactions.
Design and Synthesis of Comb-like Macromolecules
The grafting of long dioctadecyl side chains onto a linear polymer backbone, such as poly(1-hexene-co-maleic anhydride), results in a distinct "comb-like" architecture. researchgate.netnih.gov In this structure, the original copolymer chain forms the backbone, and the dioctadecyl ester groups project from it like the teeth of a comb. The synthesis method described in section 3.2.3 is a direct route to producing these comb-like polymers. basjsci.edu.iqresearchgate.net
The design of these macromolecules involves the careful selection of both the backbone and the side chains. The properties of the resulting comb polymer, such as its solubility, thermal behavior, and melt viscosity, are determined by:
Backbone Composition: The ratio of 1-hexene to maleic anhydride in the backbone influences its polarity and stiffness.
Side Chain Length: The use of dioctadecyl (C18) chains provides a significant nonpolar, flexible component. researchgate.net
These comb-like polymers are of interest in applications such as flow improvers for crude oil, where the long alkyl chains can interact with wax crystals and modify the oil's rheological properties. researchgate.netresearchgate.net
Investigation of Internal Plasticization Mechanisms in Copolymer Networks
Plasticization is the process of increasing a polymer's flexibility and reducing its processing temperature. While external plasticizers are small molecules added to a polymer, they can suffer from issues like migration and leaching. Internal plasticization overcomes this by chemically bonding the plasticizing agent to the polymer chain. polimi.itspecialchem.comresearchgate.net
The grafting of dioctadecyl maleate serves as an effective internal plasticization strategy. nih.gov The long, flexible, and nonpolar dioctadecyl chains act as permanently attached spacers between the more rigid polymer backbones. This mechanism works by:
Increasing Free Volume: The bulky side chains push the main polymer chains apart, increasing the empty space (free volume) within the material.
Reducing Intermolecular Forces: The separation of the main chains weakens the intermolecular forces (like van der Waals forces) between them.
Enhancing Chain Mobility: With more space and weaker interactions, segments of the polymer backbone can move more easily past one another.
This increased mobility leads to a lower glass transition temperature (Tg), making the material softer and more flexible at room temperature without the need for external additives. polimi.itresearchgate.net This approach is particularly valuable for creating materials with stable, long-term flexibility. specialchem.com
Formation of Amphiphilic Block Copolymers for Self-Assembled Structures (e.g., Micelles)
Amphiphilic block copolymers are macromolecules composed of two or more distinct blocks, where one block is hydrophilic (water-loving) and the other is hydrophobic (water-fearing). nih.govmdpi.com In a selective solvent (like water), these copolymers can spontaneously self-assemble into ordered nanostructures, most commonly micelles. mdpi.comnih.gov
To create such a structure using dioctadecyl maleate, a true block copolymer architecture is required. This differs from the randomly grafted comb polymer described previously. A hypothetical synthesis could involve controlled polymerization techniques to create a diblock copolymer, such as Poly(ethylene glycol)-block-poly(dioctadecyl maleate) . In this design:
The Poly(ethylene glycol) (PEG) block is hydrophilic.
The Poly(dioctadecyl maleate) (PDOM) block, with its long C18 alkyl chains, is highly hydrophobic.
When this amphiphilic block copolymer is placed in water, it self-assembles to minimize the unfavorable interaction between the hydrophobic blocks and the water molecules. The resulting structure is a spherical core-shell micelle:
Core: The hydrophobic PDOM blocks collapse to form the inner core of the micelle, sequestered away from the water. nih.gov This core can serve as a nanoscale reservoir for encapsulating other hydrophobic molecules.
Corona (Shell): The hydrophilic PEG blocks form a protective outer shell, or corona, which is hydrated and interfaces with the surrounding water, ensuring the stability of the micelle in the aqueous environment. rsc.org
The formation and size of these micelles are dependent on factors like the relative lengths of the hydrophilic and hydrophobic blocks and the copolymer concentration. mdpi.com These self-assembled structures are of significant interest for applications in drug delivery and nanotechnology.
Advanced Applications of Dioctadecyl Maleate in Materials Science and Engineering
Rheological Modification in Hydrocarbon and Viscous Fluid Systems
The ability to control the flow behavior, or rheology, of complex fluids is critical in many industrial processes. specialchem.com Dioctadecyl maleate (B1232345) has emerged as a key additive for modifying the rheological properties of hydrocarbon-based systems, particularly in the petroleum industry.
Efficacy as a Viscosity Reducing Agent for Super Heavy Crude Oil
Super heavy crude oils are characterized by their extremely high viscosity, which presents significant challenges for extraction and transportation. rsc.orgresearchgate.net Chemical additives, known as viscosity reducing agents, are often employed to improve the flowability of these oils. rsc.org
Dioctadecyl maleate has been investigated as a component in the synthesis of polymeric viscosity reducers. For instance, terpolymers synthesized using dioctadecyl maleate, styrene (B11656), and vinyl acetate (B1210297) have shown promise in reducing the viscosity of super heavy crude oil. rsc.orgresearchgate.net Research on Tahe super heavy oil demonstrated that a terpolymer incorporating dioctadecyl maleate achieved a viscosity reduction of 40.5% at 50°C. rsc.orgrsc.org The effectiveness of these polymers is attributed to the interaction of the long alkyl chains of the dioctadecyl maleate component with the asphaltene and resin molecules in the crude oil, which helps to break down the aggregates that contribute to high viscosity. rsc.orgrsc.org
Table 1: Viscosity Reduction in Super Heavy Crude Oil
| Terpolymer Composition | Temperature (°C) | Viscosity Reduction (%) |
| Dioctadecyl maleate/Styrene/Vinyl Acetate | 50 | 40.5 |
Data sourced from studies on Tahe super heavy oil. rsc.orgrsc.org
Role as a Pour Point Depressant for Waxy Crude Oils
Waxy crude oils pose another significant flow assurance problem, as the precipitation of paraffin (B1166041) wax at low temperatures can lead to solidification and pipeline blockage. ijeast.com Pour point depressants (PPDs) are chemical additives that inhibit the formation of large wax crystal networks, thereby lowering the temperature at which the oil will flow. ijeast.comnih.gov
Dioctadecyl maleate is utilized in the synthesis of copolymers that act as effective PPDs. researchgate.net These copolymers, often with monomers like vinyl acetate or other esters, interact with the wax crystals as they form. researchgate.netresearchgate.net The long octadecyl chains of the dioctadecyl maleate co-crystallize with the paraffin molecules, while the polymer backbone disrupts the orderly growth of the wax crystal lattice. nih.gov This results in smaller, more dispersed crystals that are less likely to interlock and form a rigid gel structure. Copolymers containing dioctadecyl maleate have been shown to significantly lower the pour point of waxy crude oils, with the effectiveness often dependent on the concentration of the additive and the specific composition of the crude oil. researchgate.net
Structure-Property Relationships Governing Rheological Performance in Complex Mixtures
The performance of dioctadecyl maleate-based rheological modifiers is intrinsically linked to their molecular structure and the complex composition of the fluid they are treating. researchgate.netaps.org The study of how a material's structure influences its properties is crucial for designing effective additives. researchgate.netnih.gov
In the context of both viscosity reduction and pour point depression, the long, linear octadecyl chains of dioctadecyl maleate are critical for its function. These alkyl chains provide the necessary compatibility with the hydrocarbon components of crude oil, allowing for effective interaction with asphaltenes, resins, and paraffins. The double bond in the maleate group offers a site for polymerization, enabling the creation of high-molecular-weight copolymers with tailored architectures. researchgate.net
Functional Polymers in Coatings, Adhesives, and Films
Beyond the oilfield, dioctadecyl maleate serves as a valuable co-monomer in the synthesis of functional polymers for a variety of materials science applications, including paints, adhesives, and films. celanese.com
Utilization as a Co-monomer in Emulsion Polymerization for Paints and Adhesives
Emulsion polymerization is a widely used technique for producing polymers for water-based paints and adhesives. google.comspecialchem.com In this process, monomers are polymerized in an aqueous medium with the aid of surfactants. google.com Dioctadecyl maleate can be incorporated as a co-monomer in these systems to impart specific properties to the final polymer latex. celanese.comresearchgate.net
When copolymerized with monomers such as vinyl acetate and acrylates, dioctadecyl maleate acts as a reactive plasticizer. specialchem.com Its long alkyl chains provide internal plasticization, which is a permanent modification of the polymer's properties. This is in contrast to external plasticizers, which can migrate out of the polymer over time, leading to embrittlement. specialchem.com The incorporation of dioctadecyl maleate into the polymer backbone results in soft, flexible polymers that are desirable for paint and adhesive formulations. researchgate.netspecialchem.com
Enhancement of Film Elasticity, Flexibility, and Durability through Co-monomer Integration
The integration of dioctadecyl maleate into polymer chains has a direct impact on the mechanical properties of the resulting films. The long, flexible octadecyl groups increase the free volume within the polymer matrix, which lowers the glass transition temperature (Tg) and enhances the elasticity and flexibility of the material. specialchem.com This is particularly beneficial for coatings and adhesives that need to withstand bending and deformation without cracking.
Furthermore, the covalent bonding of the dioctadecyl maleate within the polymer structure ensures that these desirable properties are maintained over the lifetime of the product. specialchem.com This leads to improved durability and resistance to environmental factors such as humidity and UV light. specialchem.com For example, copolymer films containing dioctadecyl maleate are less prone to embrittlement from evaporation compared to externally plasticized systems. specialchem.com This makes them well-suited for applications requiring long-term performance and stability.
Lubricant Additive Formulations and Performance Enhancement
Maleic acid, dioctadecyl ester, also known as dioctadecyl maleate, serves as a functional component in advanced lubricant formulations. Its utility stems from the inherent properties of long-chain diesters, which can be tailored to enhance the performance of base oils. machinerylubrication.com Synthetic esters, in general, are prized for their versatility, allowing for the engineering of molecules with specific desirable characteristics for lubrication. machinerylubrication.com
The performance of ester-based lubricants is a balance between the hydrocarbon chain and the ester groups. The long C18 (octadecyl) hydrocarbon chains of dioctadecyl maleate contribute positively to viscosity, viscosity index, and thermal stability. machinerylubrication.comsrce.hr The presence of the ester functionality imparts polarity to the molecule, which enhances its lubricity and solvency. srce.hr
Research into long-chain esters demonstrates their effectiveness in improving the tribological properties of lubricants, particularly under demanding conditions such as high temperatures. machinerylubrication.commdpi.com Long-chain ester-functionalized molecules can significantly reduce friction and wear. mdpi.com For instance, studies on other long-chain esters have shown a reduction in friction coefficients by up to 50% and wear rates by approximately 92% in a temperature range of 100–200 °C. mdpi.com This performance is attributed to the formation of a durable lubricating film on metal surfaces, a result of the strong interaction between the ester and the surface. mdpi.com
Furthermore, the structure of the ester can be modified to optimize specific properties. For example, the introduction of a maleate structure into other complex esters has been shown to lower the pour point of the lubricant, enhancing its low-temperature fluidity without compromising high viscosity at operating temperatures. google.com While specific performance data for dioctadecyl maleate is not extensively published, the general principles governing long-chain synthetic esters provide a strong indication of its potential benefits in lubricant formulations. The properties of lubricants containing long-chain esters are summarized in the table below.
Table 1: Influence of Long-Chain Ester Additives on Lubricant Properties
| Property | Effect of Long-Chain Ester Additive | Rationale |
| Lubricity | Very Good | The polarity of ester groups promotes adsorption onto metal surfaces, forming a protective film that reduces friction. machinerylubrication.comsrce.hr |
| High-Temperature Stability | Excellent | Long, saturated alkyl chains contribute to lower volatility and higher oxidative stability. machinerylubrication.com |
| Low-Temperature Fluidity (Pour Point) | Good to Excellent | The presence of double bonds and potential for branched structures can disrupt crystallization and lower the pour point. srce.hrgoogle.com |
| Viscosity Index | High | Long hydrocarbon chains contribute to a smaller change in viscosity with temperature fluctuations. srce.hr |
| Volatility | Low | High molecular weight leads to lower vapor pressure and reduced evaporation loss at high temperatures. machinerylubrication.com |
| Additive Solvency | Good | The ester functionality can help to solubilize other additives in the lubricant formulation. srce.hr |
Intermediate in Specialty Chemical Production
Dioctadecyl maleate is a valuable intermediate in the synthesis of various specialty chemicals, most notably surfactants. silverfernchemical.com Its chemical structure, featuring a reactive double bond and two long alkyl chains, allows for further chemical transformations to produce molecules with specific surface-active properties. celanese.com
The most prominent application of dioctadecyl maleate as an intermediate is in the production of dioctadecyl sodium sulfosuccinate (B1259242). atamanchemicals.comnih.gov This transformation is achieved through a sulfonation reaction, where a sulfite-containing group is added across the double bond of the maleate backbone. sid.irchemicalbook.com The resulting sulfosuccinate possesses a hydrophilic (water-attracting) head group (the sulfonate) and two long hydrophobic (water-repelling) tails (the octadecyl chains), making it an effective anionic surfactant. sid.ir
Surfactants of this type are used in a wide range of industrial and commercial applications due to their ability to lower surface tension at the interface between different phases (e.g., oil and water). atamanchemicals.com A study focused on the synthesis of sulfosuccinate-based surfactants identified long-chain variants, such as monostearyl (C18) sulfosuccinate and dioleyl sulfosuccinate, as highly effective for increasing the hydrophobicity of peptides and proteins, highlighting the importance of long alkyl chains derived from intermediates like dioctadecyl maleate. nih.gov
Beyond sulfonation, the olefinic double bond in dioctadecyl maleate can undergo other addition reactions, such as hydrogenation or acetylation. celanese.com Hydrogenation would convert the dioctadecyl maleate into dioctadecyl succinate (B1194679), a saturated diester, which could have applications as a stable emollient or plasticizer. These reactions open pathways to a variety of succinic acid derivatives which are valuable in many areas of organic chemistry. celanese.com
The general synthesis pathway for producing specialty sulfosuccinate surfactants from dioctadecyl maleate is outlined below.
Table 2: Synthesis of Dioctadecyl Sodium Sulfosuccinate
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Esterification | Maleic Anhydride (B1165640) + 2x Octadecanol | This compound | Creation of the hydrophobic long-chain diester intermediate. atamanchemicals.com |
| 2 | Sulfonation | This compound + Sodium Bisulfite | Dioctadecyl Sodium Sulfosuccinate | Addition of a hydrophilic sulfonate group to the double bond, forming the final anionic surfactant. chemicalbook.comgoogle.comgoogle.com |
Theoretical and Computational Investigations of Dioctadecyl Maleate Systems
Molecular Simulation and Dynamics Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. shareok.org This technique allows researchers to investigate complex systems, such as polymers in crude oil, at an atomic level, which can be inaccessible to direct experimental methods. shareok.org By simulating the interactions between individual molecules, MD can reveal macroscopic properties and behaviors.
Copolymers containing dioctadecyl maleate (B1232345) are often used as pour point depressants (PPDs) in crude oil. mdpi.com Their effectiveness hinges on their ability to interact with the wax crystals (primarily long-chain alkanes) that precipitate from the oil at low temperatures. Molecular simulations are employed to model the specific intermolecular forces that govern this interaction.
The long dioctadecyl (C18) alkyl chains of the ester are designed to interact favorably with the paraffin (B1166041) chains in the crude oil through van der Waals forces. mdpi.com Simultaneously, the polar ester groups derived from the maleic acid backbone can interact with polar components in the crude oil, such as resins and asphaltenes, through dipole-dipole interactions and hydrogen bonding. mdpi.com Some advanced PPDs also incorporate aromatic groups (like a benzene (B151609) ring) which can interact with asphaltenes via π–π stacking forces. mdpi.com
Table 1: Key Intermolecular Interactions in Dioctadecyl Maleate-Crude Oil Systems
| Interacting Moiety on Polymer | Interacting Crude Oil Component | Primary Type of Interaction | Significance for PPD Action |
|---|---|---|---|
| Long Alkyl Chains (C18) | Paraffins (Wax Crystals) | Van der Waals Forces | Co-crystallization and disruption of wax lattice growth. |
| Polar Ester Groups | Asphaltenes, Resins | Dipole-Dipole, Hydrogen Bonding | Enhances solubility and interaction with polar fractions. mdpi.com |
This table illustrates the primary forces modeled in simulations to understand the compound's function as a pour point depressant.
The three-dimensional shape, or conformation, of a polymer chain dictates how it interacts with its environment. For polymers based on dioctadecyl maleate, simulations can predict their conformational behavior in a solvent like crude oil. The long, flexible dioctadecyl side chains and the rotational freedom in the polymer backbone allow the molecule to adopt various shapes.
Simulations can reveal whether the polymer exists as a random coil or adopts a more ordered structure. aps.org For example, studies on similar alternating copolymers, like poly(styrene-alt-maleic anhydride), have shown that interactions such as internal hydrogen bonds can induce a more linear, stiffened conformation. nih.gov This change in shape can significantly influence how the polymer chains interact with each other and with other molecules. A more linear or extended conformation may be more effective at interacting with wax crystals.
Furthermore, these simulations can predict self-assembly behavior. Amphiphilic polymers, which have both oil-soluble (lipophilic) and water-soluble (hydrophilic) parts, can self-assemble into complex structures like micelles or aggregates. ucla.edu While dioctadecyl maleate is strongly lipophilic, the polar backbone provides a degree of amphiphilicity. Simulations can predict whether these polymer chains are likely to aggregate in the crude oil medium, which could influence their effectiveness as flow improvers. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reacdivity Profiling
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic structure of a molecule. northwestern.edu These ab initio methods calculate properties from first principles without reliance on experimental data. lsu.edu For dioctadecyl maleate, these calculations can determine its molecular geometry (bond lengths and angles), electron density distribution, and the energies of its molecular orbitals. mdpi.com
Key properties derived from these calculations include:
Molecular Geometry: Optimization calculations find the lowest energy structure, representing the most stable conformation of the molecule. lsu.edu
Electron Density and Charge Distribution: These calculations reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The carbonyl oxygen atoms of the ester groups are expected to be electron-rich, making them sites for potential hydrogen bonding.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Predictive Modeling Approaches for Material Design and Compatibility (e.g., Hansen Solubility Parameters)
For practical applications like formulating additives for crude oil, predictive models are essential for screening and selecting suitable compounds. One of the most effective tools for predicting compatibility and solubility is the Hansen Solubility Parameters (HSP) system. hansen-solubility.comwikipedia.org
HSP is based on the principle that "like dissolves like." It deconstructs the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds. wikipedia.org
Each molecule is assigned a set of these three parameters, which can be treated as coordinates in a 3D "Hansen space." wikipedia.org The closer two substances are in this space, the more likely they are to be soluble or compatible with each other. wikipedia.org To predict if a polymer (like a dioctadecyl maleate copolymer) will dissolve in a solvent (or a complex mixture like crude oil), the distance (Ra) between their HSP coordinates is calculated. This distance is compared to an experimentally determined "interaction radius" (R0) for the polymer. If the distance Ra is less than the radius R0, solubility is predicted. stenutz.euhansen-solubility.com
Table 2: Conceptual Hansen Solubility Parameters for Material Compatibility Analysis
| Parameter | Description | Relevance to Dioctadecyl Maleate |
|---|---|---|
| δD (Dispersion) | Represents nonpolar, van der Waals interactions. | Expected to be high due to the two long C18 alkyl chains, indicating strong interaction with nonpolar alkanes in crude oil. |
| δP (Polar) | Represents polar interactions from permanent dipoles. | Will have a moderate value due to the polar C=O and C-O bonds in the two ester groups. |
| δH (Hydrogen Bonding) | Represents the potential for hydrogen bonding. | Expected to be low to moderate, as the ester groups can act as hydrogen bond acceptors. |
This table outlines the conceptual HSP components for dioctadecyl maleate. These values would be used to calculate its compatibility with different crude oil fractions or other formulation components.
By using HSP, formulators can rationally design materials. For instance, they can select co-monomers to polymerize with dioctadecyl maleate to fine-tune the final polymer's HSP values, ensuring optimal compatibility with a specific type of crude oil. This predictive approach accelerates the material design process and reduces the need for extensive trial-and-error experimentation.
Environmental Fate and Degradation Mechanisms Academic Perspective
Hydrolytic Stability and Chemical Degradation Pathways
The dominant chemical degradation pathway for Maleic acid, dioctadecyl ester in the environment is expected to be hydrolysis. This process involves the cleavage of the ester bonds by water. As a dicarboxylic acid ester, the hydrolysis would occur in a stepwise manner, first yielding a monoester intermediate (mono-octadecyl maleate) and octadecanol, followed by the hydrolysis of the second ester bond to yield maleic acid and another molecule of octadecanol.
The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is slow at neutral pH and is catalyzed by both acids (acid-catalyzed hydrolysis) and bases (base-catalyzed saponification). Therefore, the hydrolytic stability of this compound would be lowest in acidic and alkaline environments.
Table 1: Predicted Hydrolytic Degradation of this compound
| Degradation Step | Reactants | Products |
| Step 1 | This compound + H₂O | Mono-octadecyl maleate (B1232345) + Octadecanol |
| Step 2 | Mono-octadecyl maleate + H₂O | Maleic acid + Octadecanol |
While photolysis and oxidation can be degradation pathways for organic chemicals, the long, saturated dioctadecyl (stearyl) chains are resistant to direct photolysis. The carbon-carbon double bond in the maleate moiety could be susceptible to oxidation, but hydrolysis is generally the more significant abiotic degradation process for long-chain esters in aquatic environments.
Biodegradation Studies in Aquatic and Terrestrial Environments
Specific biodegradation studies on this compound are not widely reported. However, the compound is a type of fatty acid ester, a class of substances for which biodegradation pathways are well-documented. Fatty acids and long-chain alcohols are natural products and ubiquitous components of living organisms, meaning a wide variety of microorganisms in soil and water possess the necessary enzymes to metabolize them lyellcollection.org.
The initial step in the biodegradation of fatty acid esters is typically the enzymatic hydrolysis of the ester bond by extracellular or cell-surface lipases and esterases lyellcollection.org. This process releases the alcohol and the carboxylic acid. In the case of this compound, this would result in the formation of octadecanol (stearyl alcohol) and maleic acid.
In Aquatic Environments : In aquatic systems, microbial populations in the water column and sediment would be responsible for biodegradation. The low water solubility of this large molecule would mean that degradation would likely occur at the interface of the dissolved and particulate phases.
In Terrestrial Environments : In soil, a diverse community of bacteria and fungi would be capable of degrading the compound. Studies on copolymers containing dioctadecyl maleate have indicated that these polymers exhibit potential for biodegradability in soil burial tests researchgate.net. The long alkyl chains are similar to natural waxes and fats, making them recognizable substrates for soil microorganisms. Following the initial hydrolysis, the resulting octadecanol and maleic acid are expected to be readily mineralized. The octadecanol would likely be metabolized through β-oxidation, a common pathway for fatty acid degradation lyellcollection.org.
Table 2: Inferred Biodegradation Pathway and Intermediates
| Process | Description | Key Intermediates | Expected End Products |
| Enzymatic Hydrolysis | Cleavage of ester bonds by microbial lipases/esterases. | Octadecanol, Maleic acid | Carbon Dioxide, Water, Biomass |
| Metabolism of Octadecanol | Aerobic degradation via β-oxidation pathway. | Fatty aldehydes, Fatty acids | Carbon Dioxide, Water, Biomass |
| Metabolism of Maleic acid | Entry into central metabolic pathways (e.g., Krebs cycle). | Fumaric acid, Malic acid | Carbon Dioxide, Water, Biomass |
This table represents a hypothesized pathway based on the biodegradation of analogous fatty acid esters.
Consideration of Environmental Persistence and Transformation Products
The environmental persistence of a chemical is a function of its resistance to degradation. Given that the ester linkages in this compound are susceptible to both chemical hydrolysis and microbial enzymatic attack, the compound is not expected to be highly persistent in the environment. Its persistence will, however, be influenced by environmental conditions such as temperature, pH, and the presence of adapted microbial communities .
The primary transformation products from both hydrolytic and biotic degradation pathways are consistent:
Octadecanol (also known as stearyl alcohol): A long-chain fatty alcohol that is naturally occurring and readily biodegradable.
Maleic acid : A simple dicarboxylic acid that is also known to be biodegradable.
The low water solubility of the parent compound will be a critical factor in its environmental transport and fate. It is likely to adsorb to organic matter in soil and sediment, which could slow its degradation rate by reducing its bioavailability to microorganisms. However, the general consensus for long-chain fatty acid esters is that they are ultimately biodegradable lyellcollection.org. The potential for long-range transport is considered low due to its expected degradation and low volatility.
Current Research Challenges and Future Directions
Development of Sustainable and Bio-Renewable Feedstocks for Dioctadecyl Maleate (B1232345) Synthesis
A primary challenge in the chemical industry is the transition from fossil-based feedstocks to sustainable and bio-renewable alternatives. For dioctadecyl maleate, this involves sourcing both of its constituent parts—maleic acid and octadecanol—from biomass.
Currently, maleic acid is predominantly produced through the oxidation of petroleum-derived benzene (B151609) or n-butane. rsc.orgwur.nl Research is actively targeting the synthesis of maleic acid from biomass-derived platform chemicals. Furfural (B47365), which can be produced from agricultural residues, has emerged as a key bio-based precursor. wur.nlresearchgate.net Catalytic oxidation of furfural presents a promising green pathway to maleic acid. researchgate.netscispace.com Various catalytic systems, including photoenzymatic routes, are being explored to achieve high yields and selectivity under environmentally benign conditions. rsc.org
Similarly, the long-chain alcohol component, octadecanol (stearyl alcohol), is traditionally derived from petrochemical sources. However, it can also be obtained from the catalytic hydrogenation of stearic acid, which is abundant in natural fats and oils like palm oil and coconut oil. atamanchemicals.com The development of efficient, green catalytic processes for converting these lipid-based feedstocks into high-purity octadecanol is a critical research area.
The overarching goal is to establish an integrated biorefinery approach where both the acid and alcohol components are co-produced from renewable biomass, thereby minimizing the environmental footprint of dioctadecyl maleate synthesis.
| Target Component | Conventional Feedstock | Bio-Renewable Feedstock | Key Bio-Based Intermediate | Conversion Process |
|---|---|---|---|---|
| Maleic Acid | Benzene, n-Butane | Lignocellulosic Biomass (e.g., agricultural residues) | Furfural, 5-Hydroxymethylfurfural (HMF) | Catalytic Oxidation researchgate.netscispace.com |
| Octadecanol | Petroleum | Vegetable Oils (e.g., Palm Oil), Animal Fats | Stearic Acid (Fatty Acid) | Catalytic Hydrogenation atamanchemicals.com |
Exploration of Novel Advanced Material Applications and Performance Enhancement
While dialkyl maleates are known for their use as internal plasticizers and comonomers in coatings, adhesives, and sealants, the unique structure of dioctadecyl maleate—with its very long alkyl chains—opens avenues for more advanced applications. atamanchemicals.comsinocurechem.comnayakem.com A key research direction is to explore how these long chains can be leveraged for performance enhancement in specialized fields.
One of the most promising areas is in the formulation of lubricant additives. Copolymers containing long-chain dialkyl maleates or their isomers (fumarates) have shown significant potential as viscosity index improvers and pour point depressants for lubricating oils. researchgate.netresearchgate.net The long, non-polar dioctadecyl chains can interact with wax crystals in crude oil at low temperatures, inhibiting their growth and aggregation, thus improving the oil's flow properties. acs.org Research is focused on optimizing the copolymer structure to maximize this effect.
Furthermore, incorporating dioctadecyl maleate into polymers can enhance properties like surface hydrophobicity, flexibility at low temperatures, and compatibility with non-polar matrices. atamanchemicals.com This could lead to the development of high-performance coatings with improved weatherability, specialized adhesives for challenging substrates, and novel thermoplastic elastomers with a bio-based component. sinocurechem.com
| Potential Application Area | Key Structural Feature | Performance Enhancement Goal |
|---|---|---|
| Lubricant Additives | Two long C18 alkyl chains | Improvement of viscosity index and depression of pour point in oils. researchgate.netresearchgate.net |
| Advanced Coatings | Hydrophobic alkyl chains, flexible ester linkage | Enhanced water resistance, flexibility, and adhesion. sinocurechem.com |
| Pressure-Sensitive Adhesives | Internal plasticizing effect | Improved tackiness, flexibility, and resistance to plasticizer migration. google.com |
| Polymer Modification | Reactive double bond and long side chains | Internal plasticization of PVC and vinyl resins; improved toughness and processability. nayakem.comwikipedia.org |
Integration of Machine Learning and Artificial Intelligence for Accelerated Materials Discovery and Design
The traditional process of materials discovery is often resource-intensive and reliant on trial-and-error. The integration of machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity to accelerate the design and development of materials based on dioctadecyl maleate.
In the realm of polymer design, AI can be used to navigate the vast compositional space of copolymers. By correlating polymer structures with desired material properties, ML algorithms can identify promising candidate structures for specific applications, such as lubricants or coatings. This data-driven approach can uncover non-intuitive design principles and guide experimental efforts toward the most promising materials, bypassing extensive iterative synthesis and testing. Furthermore, generative AI models can propose entirely novel molecular structures with tailored functionalities, opening up new possibilities for materials based on the dioctadecyl maleate platform.
| AI/ML Application | Objective | Potential Impact on Dioctadecyl Maleate Research |
|---|---|---|
| Predictive Reaction Modeling | Predict outcomes of chemical reactions. | Accelerate the development of efficient, sustainable synthesis routes from bio-feedstocks. |
| High-Throughput Virtual Screening | Computationally screen vast libraries of potential copolymers. | Rapidly identify promising copolymer candidates with desired properties for targeted applications. |
| Quantitative Structure-Property Relationship (QSPR) Modeling | Develop models that link molecular/polymer structure to material properties. | Guide the design of polymers with optimized performance (e.g., thermal stability, mechanical strength). |
| Generative Models (e.g., GANs, VAEs) | Design novel molecular structures and polymer architectures de novo. | Propose innovative materials with enhanced or entirely new functionalities. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing maleic acid, dioctadecyl ester?
- Methodological Answer : Synthesis typically involves esterification of maleic anhydride with octadecanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification is achieved via vacuum distillation or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR peaks for ester carbonyl groups at ~170 ppm) and mass spectrometry (MS) for molecular weight validation. Thermogravimetric analysis (TGA) can assess thermal stability .
Q. How can researchers determine the physicochemical properties of this compound?
- Methodological Answer : Key properties include melting point (via differential scanning calorimetry, DSC), solubility (tested in polar/nonpolar solvents), and hydrophobicity (measured via octanol-water partition coefficients, logP). Spectroscopic methods like FT-IR confirm functional groups (e.g., C=O stretches at ~1720 cm). Surface tension measurements are relevant for applications in polymer matrices .
Advanced Research Questions
Q. How can the biological activity of this compound be evaluated in anticancer research?
- Methodological Answer : Use in vitro cytotoxicity assays such as MTT or resazurin reduction to measure IC values against cancer cell lines (e.g., MCF-7 or HT-29). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers. Note that solubility in cell culture media (often requiring DMSO or surfactants) must be optimized to avoid false negatives .
Q. How should researchers address contradictions in cytotoxicity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from cell line variability, assay conditions (e.g., incubation time, serum content), or impurity profiles. Perform dose-response curves in triplicate, use standardized cell viability protocols (e.g., ISO 10993-5), and characterize compound purity via HPLC. Cross-validate findings with orthogonal assays (e.g., clonogenic survival) .
Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Monitor degradation via HPLC-UV or GC-MS, identifying breakdown products like maleic acid or octadecanol. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. For oxidative stability, use radical initiators (e.g., AIBN) and track peroxide formation .
Q. How can interactions between this compound and polymer matrices be systematically analyzed?
- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FT-IR) to detect hydrogen bonding or ester crosslinking. Mechanical testing (tensile strength, elongation at break) quantifies plasticizing effects. For compatibility studies, use differential scanning calorimetry (DSC) to observe glass transition temperature () shifts. Molecular dynamics simulations can model polymer-ester interactions .
Q. What strategies improve reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reaction parameters (temperature, molar ratios, catalyst concentration) and document deviations. Use inert atmospheres (N/Ar) to prevent oxidation. Implement quality control checkpoints: intermediate NMR analysis, Karl Fischer titration for water content, and elemental analysis for stoichiometric validation. Publish detailed protocols adhering to FAIR data principles .
Tables for Key Data
Table 1: Analytical Techniques for Characterization
Table 2: Common Pitfalls in Cytotoxicity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
